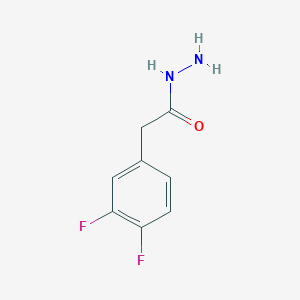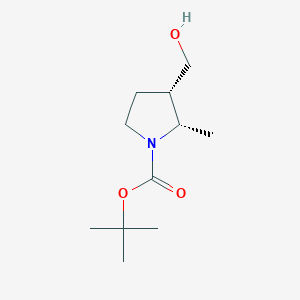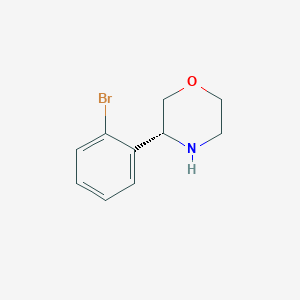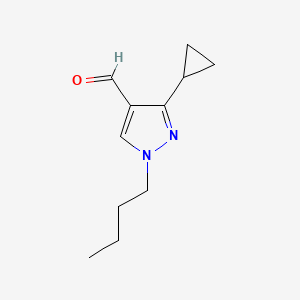
Cyclobutyl(p-tolyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl(p-tolyl)methanamine is an organic compound with the chemical formula C12H17N. It is a colorless liquid with an aromatic smell of benzene at room temperature . This compound is part of the amine family, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair.
Méthodes De Préparation
Cyclobutyl(p-tolyl)methanamine can be synthesized through various methods. One common synthetic route involves the reaction of cyclobutyl bromide with p-toluidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Cyclobutyl(p-tolyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amine group acts as a nucleophile.
Common reagents and conditions used in these reactions include organic solvents like ethanol, ether, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Cyclobutyl(p-tolyl)methanamine has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine interactions with biological systems.
Medicine: Research into potential pharmaceutical applications, such as drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which cyclobutyl(p-tolyl)methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Cyclobutyl(p-tolyl)methanamine can be compared with other similar compounds, such as:
Cyclobutylmethanamine: Lacks the p-tolyl group, resulting in different chemical properties and reactivity.
p-Tolylmethanamine: Lacks the cyclobutyl group, leading to variations in its applications and interactions.
Cyclobutyl(p-tolyl)methanol: Contains a hydroxyl group instead of an amine group, affecting its chemical behavior and uses.
This compound is unique due to the presence of both the cyclobutyl and p-tolyl groups, which confer specific chemical and physical properties that are valuable in various research and industrial applications.
Propriétés
Numéro CAS |
1016749-43-1 |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
cyclobutyl-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C12H17N/c1-9-5-7-11(8-6-9)12(13)10-3-2-4-10/h5-8,10,12H,2-4,13H2,1H3 |
Clé InChI |
HJUBVJHETMKCEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2CCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(6-oxohexyl)pentanamide](/img/structure/B12993890.png)
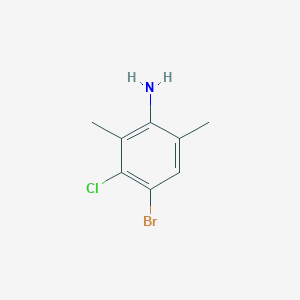
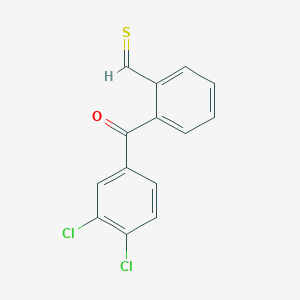
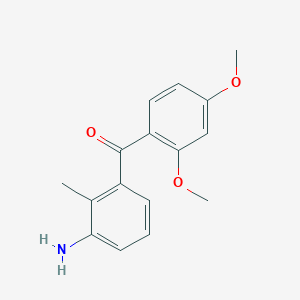

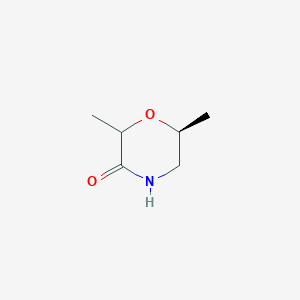
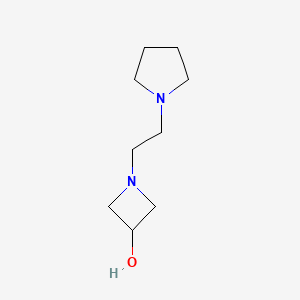
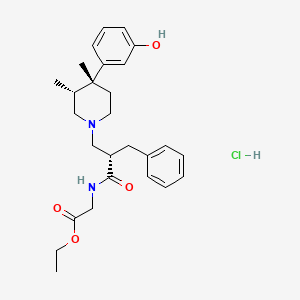
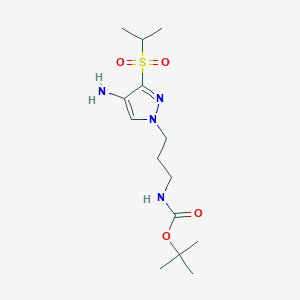
![(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid](/img/structure/B12993927.png)
